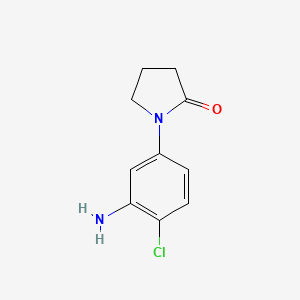

1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

1-(3-amino-4-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHRGBJNYKUBGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration for 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one, are not available in the searched resources. This information would be essential to confirm the positions of protons on the phenyl and pyrrolidinone rings.

Detailed ¹³C NMR spectral data for this compound, which would reveal the chemical shifts of each unique carbon atom in the molecule, could not be located. This data is fundamental for confirming the carbon framework of the compound.

Information regarding the application of 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) to this compound is not present in the available literature. These techniques are instrumental in mapping the connectivity between protons and carbons.

Mass Spectrometry (MS)

No published HRMS data that would provide the exact mass of this compound, and thus confirm its elemental formula (C₁₀H₁₁ClN₂O), was found.

Specific ESI-MS data, which would identify the protonated molecule [M+H]⁺ or other adducts of this compound, is not available in the public domain.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. This technique is highly effective for identifying the functional groups present in a molecule. Despite its utility, a specific, experimentally determined FT-IR spectrum for this compound, detailing characteristic absorption bands for its amide, amine, and chloro-aromatic moieties, could not be located in published scientific literature.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It provides information about molecular vibrations, particularly for non-polar bonds and symmetric stretching modes. A dedicated search for Raman spectroscopic data for this compound yielded no specific results, meaning its characteristic Raman shifts have not been publicly documented.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, a three-dimensional model of the electron density can be generated.

Chromatographic Separation Methods

Chromatography is an indispensable tool for separating, identifying, and purifying the components of a mixture. For this compound, several chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of pharmaceutical intermediates and active ingredients due to its high resolution and sensitivity. criver.com For non-volatile compounds like this compound, reverse-phase HPLC (RP-HPLC) is the most common approach. sielc.com This method allows for the separation of the main compound from any process-related impurities or degradation products. researchgate.net

A typical RP-HPLC method for purity analysis would involve a C18 column, where the stationary phase is nonpolar. researchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, with its pH adjusted to ensure optimal separation. researchgate.net The components are separated based on their differential partitioning between the mobile and stationary phases. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits strong absorbance.

The scalability of liquid chromatography methods allows for their use in not only analytical assessment but also in preparative separation for isolating impurities. sielc.comsielc.com By scaling up the column size and flow rates, significant quantities of the pure compound can be isolated for further characterization or use as a reference standard. researchgate.net

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 20 µL |

This table represents a typical set of starting conditions for method development, based on methods used for structurally related compounds. researchgate.net

Gas Chromatography (GC) is the standard method for analyzing volatile and semi-volatile organic compounds. In the context of synthesizing this compound, GC is crucial for quantifying residual solvents that may be present from the manufacturing process (e.g., methanol, ethanol, acetone, toluene).

The technique separates compounds based on their boiling points and interaction with the stationary phase within a long, narrow column. A carrier gas, typically helium or nitrogen, transports the vaporized sample through the column. unodc.org For analyzing residual solvents in a solid sample, a headspace sampler (HS) is often coupled with the GC system. The sample is heated in a sealed vial, and the vapor (headspace) containing the volatile components is injected into the GC. Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.

Table 2: Representative GC-HS Parameters for Residual Solvent Analysis

| Parameter | Condition |

| System | Gas Chromatograph with Headspace Sampler and FID |

| Column | 5% Phenyl/95% Methyl Silicone (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Oven Program | Initial 40°C for 10 min, ramp to 130°C at 8°C/min, then ramp to 240°C at 35°C/min, hold for 10 min |

| Injector Temperature | 200°C |

| Detector Temperature | 270°C |

| Incubation Temperature | 80°C |

This table outlines a plausible set of conditions for analyzing volatile impurities, adapted from methodologies for related pharmaceutical compounds. unodc.org

Hyphenated techniques combine the powerful separation capabilities of chromatography with the detailed spectroscopic information provided by methods like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). nih.gov The coupling of HPLC with NMR (HPLC-NMR) is a particularly powerful tool for the unambiguous identification of unknown impurities or metabolites in complex mixtures without the need for prior isolation. nih.gov

As the HPLC separates the components of the sample, the eluent flows directly into an NMR spectrometer. This allows for the acquisition of complete NMR spectra (e.g., ¹H, ¹³C, 2D-NMR) for each separated peak. nih.gov This provides detailed structural information, which is invaluable for distinguishing between isomers or identifying novel process-related impurities. While less common than HPLC-MS due to sensitivity and cost considerations, recent advancements in magnet and probe technology have made HPLC-NMR a more accessible and vital technique for complex structural elucidation challenges. nih.gov

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. This data is used to calculate the empirical formula of the substance, which is the simplest whole-number ratio of atoms present.

For this compound, the molecular formula is C₁₀H₁₁ClN₂O. scbt.comuni.lu Based on this formula, the theoretical elemental composition can be calculated. The experimental results from an elemental analyzer are then compared to these theoretical values. A close agreement between the found and calculated percentages provides strong evidence for the compound's elemental composition and helps confirm its empirical and molecular formula. nih.gov

Table 3: Elemental Analysis Data for C₁₀H₁₁ClN₂O

| Element | Theoretical Mass % | Found Mass % (Illustrative) |

| Carbon (C) | 57.02% | 57.05% |

| Hydrogen (H) | 5.26% | 5.29% |

| Chlorine (Cl) | 16.83% | 16.79% |

| Nitrogen (N) | 13.30% | 13.27% |

| Oxygen (O) | 7.60% | 7.60% |

The "Found Mass %" values are hypothetical examples illustrating a typical result that would confirm the elemental composition.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one, such studies would provide a foundational understanding of its geometry, stability, and electronic nature.

Density Functional Theory (DFT) is a robust method for predicting the ground-state geometry and electronic structure of molecules. A DFT study of this compound would involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms. This would yield precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap typically indicates higher reactivity. The molecular electrostatic potential map would reveal the regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack).

A hypothetical data table for the optimized ground state geometry of this compound, as would be generated from a DFT study, is presented below.

| Parameter | Value |

| Total Energy | [Data Not Available] |

| HOMO Energy | [Data Not Available] |

| LUMO Energy | [Data Not Available] |

| HOMO-LUMO Gap | [Data Not Available] |

| Dipole Moment | [Data Not Available] |

This table represents the type of data that would be generated from DFT calculations. The values are currently unavailable in the literature.

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and the flexibility to adopt different conformations. For this compound, computational methods could be used to explore its conformational space. This would involve identifying the various stable conformers (local energy minima) and the transition states that connect them. The relative energies of these conformers would indicate their population at a given temperature. The pyrrolidinone ring itself can adopt various puckered conformations, such as the envelope and twist forms, and the orientation of the substituted phenyl ring relative to the pyrrolidinone ring would also be a key conformational feature.

The five-membered pyrrolidinone ring is not planar and possesses a degree of ring strain. Computational studies could quantify this strain energy by comparing the energy of the cyclic molecule to that of a suitable acyclic reference compound. Understanding the ring strain is important as it can influence the molecule's reactivity, particularly in reactions that involve ring-opening. The stability of the ring can be further assessed by calculating its heat of formation and by analyzing the electronic delocalization within the amide group of the lactam.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights into the formation of products and the factors that control selectivity.

For any proposed synthesis of this compound, computational methods could be used to identify the transition state structures for each elementary step. The transition state is the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. A lower energy barrier corresponds to a faster reaction.

A hypothetical reaction coordinate diagram, which would be informed by these calculations, would illustrate the energy changes as the reactants are converted to products, passing through any intermediates and transition states.

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamic control favors the most stable product.

Computational studies could be employed to analyze the selectivity in the synthesis of this compound. By calculating the activation energies for the formation of different potential products, the kinetically favored product can be identified. Similarly, by calculating the relative energies of the final products, the thermodynamically favored product can be determined. This information would be crucial for optimizing reaction conditions to achieve the desired product in high yield.

| Product | Activation Energy (kcal/mol) | Relative Product Energy (kcal/mol) | Control |

| Kinetic Product | [Data Not Available] | [Data Not Available] | Favored at lower temperatures and shorter reaction times |

| Thermodynamic Product | [Data Not Available] | [Data Not Available] | Favored at higher temperatures and longer reaction times |

This table illustrates the kind of comparative data that would be generated to understand reaction selectivity. Specific values for the synthesis of this compound are not currently available.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods allow for the ab initio prediction of spectroscopic data, which can be used to interpret and assign experimental spectra. Density Functional Theory (DFT) is a primary method for these calculations, offering a balance between accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, aiding in the assignment of complex spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT functionals such as B3LYP and various basis sets (e.g., 6-311++G(d,p)), is a standard approach for calculating nuclear magnetic shielding tensors. scispace.com The predicted shielding tensors are then converted into chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS).

The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govresearchgate.net For this compound, calculations would provide insights into the electronic environment of each nucleus. For instance, the electron-withdrawing effects of the chlorine atom and the pyrrolidinone carbonyl group, as well as the electron-donating nature of the amino group, would significantly influence the chemical shifts of the aromatic protons and carbons.

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound This table presents hypothetical data representative of a typical DFT/GIAO calculation. Actual experimental values may vary.

| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ||

| Aromatic CH | 6.8 - 7.5 | The precise shifts depend on the position relative to the amino and chloro substituents. |

| Amino NH₂ | 4.0 - 5.5 | Broad signal, position is solvent and concentration dependent. |

| Pyrrolidinone CH₂ (adjacent to N) | ~3.6 | Influenced by the amide nitrogen and the aromatic ring. |

| Pyrrolidinone CH₂ (adjacent to C=O) | ~2.5 | Deshielded by the adjacent carbonyl group. |

| Pyrrolidinone CH₂ (β to N and C=O) | ~2.1 | Generally the most shielded of the ring protons. |

| ¹³C NMR | ||

| Carbonyl C=O | ~175 | Characteristic chemical shift for a lactam carbonyl. |

| Aromatic C-Cl | ~125 | |

| Aromatic C-N (amino) | ~145 | |

| Aromatic C-N (pyrrolidinone) | ~140 | |

| Aromatic CH | 115 - 130 | |

| Pyrrolidinone C (adjacent to N) | ~48 | |

| Pyrrolidinone C (adjacent to C=O) | ~32 | |

| Pyrrolidinone C (β position) | ~18 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. cardiff.ac.uk DFT calculations can compute the harmonic vibrational frequencies, which correspond to the peaks observed in experimental spectra. researchgate.net These theoretical calculations are invaluable for assigning specific vibrational modes to observed spectral bands, which can be challenging for complex molecules. nih.govurfu.ru

The process involves optimizing the molecular geometry to find its lowest energy state, followed by calculating the second derivatives of the energy with respect to atomic displacements. nih.gov The resulting calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve correlation with experimental data. scispace.com

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table presents hypothetical data representative of a typical DFT calculation. Frequencies are in cm⁻¹.

| Vibrational Mode | Predicted Frequency (Scaled, cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Asymmetric Stretch | ~3450 | Medium | Weak |

| N-H Symmetric Stretch | ~3350 | Medium | Weak |

| Aromatic C-H Stretch | 3050 - 3100 | Weak | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |

| C=O (Amide I) Stretch | ~1680 | Strong | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong | Strong |

| N-H Scissoring | ~1620 | Medium | Weak |

| C-N Stretch | 1250 - 1350 | Medium | Medium |

| C-Cl Stretch | 1000 - 1100 | Strong | Strong |

In Silico Modeling for Intermolecular Interactions

Understanding how a molecule interacts with biological macromolecules is key to fields like drug discovery. In silico modeling provides a theoretical framework to predict and analyze these interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). impactfactor.orgnih.gov The methodology involves two main components: a search algorithm that generates a variety of possible binding poses of the ligand within the receptor's active site, and a scoring function that estimates the binding affinity for each pose. mdpi.com The scores are typically expressed in kcal/mol, with more negative values indicating a stronger predicted binding affinity.

This approach allows for the theoretical investigation of how a ligand like this compound might interact with a protein target. The analysis focuses on identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and specific amino acid residues in the receptor's binding pocket. scispace.com For example, the 3-amino-4-chlorophenyl moiety has been identified as a potent mimic for benzamidine, a common structural motif in inhibitors of enzymes like Factor Xa. nih.gov A theoretical docking study could therefore explore the interactions of this compound within the Factor Xa active site, predicting its binding mode and affinity.

Advanced Computational Methodologies and Simulations

While static models like docking provide valuable snapshots of interactions, advanced simulations can describe the dynamic behavior of molecules over time.

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules. tandfonline.com An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, creating a trajectory that describes how the positions and velocities of the particles evolve over time (typically on the nanosecond to microsecond scale). nih.gov

For a molecule like this compound, an MD simulation can reveal its conformational flexibility, such as the puckering of the pyrrolidinone ring or the rotation around the C-N bond connecting the two rings. When studying a ligand-receptor complex identified through docking, MD simulations are used to assess the stability of the binding pose. nih.govresearchgate.net By simulating the complex in a solvated environment, researchers can observe whether the key interactions are maintained over time. Analyses such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are used to quantify the stability of the complex throughout the simulation. scispace.com

Ab Initio and Semi-Empirical Methods for Electronic Structure

Theoretical and computational chemistry provides powerful tools for investigating the electronic structure of molecules, offering insights into their reactivity, stability, and spectroscopic properties. For the compound This compound , a detailed understanding of its electronic characteristics is crucial for elucidating its behavior in chemical reactions and biological systems. Such studies typically employ a range of computational methods, from rigorous ab initio techniques to more computationally efficient semi-empirical approaches.

Despite the importance of this compound, particularly as a key intermediate in the synthesis of pharmaceuticals like Rivaroxaban, a thorough search of the scientific literature reveals a notable absence of specific published studies detailing its electronic structure using ab initio or semi-empirical methods. Research in this area has predominantly focused on the synthetic pathways and applications of its derivatives, rather than a fundamental computational analysis of the intermediate itself.

In the absence of direct research, this section will outline the principles of these methods and the types of data that would be generated were such a study to be conducted on This compound .

Ab Initio Methods

Ab initio calculations are based on first principles of quantum mechanics, without the use of experimental data for parametrization, offering a high degree of accuracy. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) provide a systematic way to approximate the solutions to the Schrödinger equation for a given molecule.

A computational study on This compound using ab initio methods would typically yield data such as:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Molecular Orbital (MO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Electron Density and Charge Distribution: Calculation of the distribution of electrons across the molecule, which helps in identifying electrophilic and nucleophilic sites.

Dipole Moment: The magnitude and direction of the molecular dipole moment, which influences solubility and intermolecular interactions.

Table 4.5.2-1: Hypothetical Data from an Ab Initio (Hartree-Fock/6-31G) Calculation for this compound* (Note: The following data is illustrative and not based on actual published research.)

| Calculated Property | Hypothetical Value |

|---|---|

| Total Energy (Hartrees) | -985.12345 |

| HOMO Energy (eV) | -5.87 |

| LUMO Energy (eV) | 0.45 |

| HOMO-LUMO Gap (eV) | 6.32 |

| Dipole Moment (Debye) | 3.12 |

Semi-Empirical Methods

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a computationally less intensive alternative to ab initio calculations. These methods simplify the calculations by incorporating some parameters derived from experimental data. While generally less accurate than ab initio methods, they are well-suited for larger molecules and for providing qualitative insights into electronic structure.

A semi-empirical study would provide similar types of data as ab initio methods but with a lower level of precision. These calculations are often used for initial explorations of molecular properties before undertaking more demanding computations.

Table 4.5.2-2: Hypothetical Data from a Semi-Empirical (PM3) Calculation for this compound (Note: The following data is illustrative and not based on actual published research.)

| Calculated Property | Hypothetical Value |

|---|---|

| Heat of Formation (kcal/mol) | -25.67 |

| HOMO Energy (eV) | -8.91 |

| LUMO Energy (eV) | -0.78 |

| HOMO-LUMO Gap (eV) | 8.13 |

| Dipole Moment (Debye) | 3.54 |

While specific computational studies on the electronic structure of This compound are not currently available in the public domain, the application of ab initio and semi-empirical methods would provide valuable data to characterize its chemical nature. Such research would be a significant contribution to the broader understanding of this important synthetic intermediate.

Future Research Directions in 1 3 Amino 4 Chlorophenyl Pyrrolidin 2 One Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of green and sustainable chemistry is paramount in modern organic synthesis. Future research should prioritize the development of environmentally benign and economically viable methods for the synthesis of 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one. Key areas of focus include:

Atom Economy and Waste Reduction: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring one-pot or tandem reactions that reduce the number of isolation and purification steps.

Use of Renewable Feedstocks: Investigating the potential of biomass-derived starting materials to replace petroleum-based precursors.

Catalytic Methods: Developing highly efficient and recyclable catalysts to replace stoichiometric reagents, which often generate significant waste. This includes exploring biocatalysis and heterogeneous catalysis.

Alternative Solvents: Moving away from volatile and hazardous organic solvents towards greener alternatives such as water, supercritical fluids, or ionic liquids.

A comparative analysis of potential sustainable synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, use of renewable enzymes. | Enzyme stability, substrate scope, and cost of enzyme production. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation and scalability. rsc.org | Initial setup costs, potential for clogging with solid byproducts. |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, and cleaner reaction profiles. mdpi.com | Scalability limitations, potential for localized overheating. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, and rapid access to molecular diversity. tandfonline.com | Control of selectivity, discovery of novel MCRs for this specific target. |

Exploration of Novel Catalytic Systems for Derivatization

The amino group and the aromatic ring of this compound offer multiple sites for derivatization, allowing for the synthesis of a diverse library of new compounds. Future research should focus on the application of novel catalytic systems to achieve selective and efficient derivatization.

Cross-Coupling Reactions: Employing modern palladium, copper, or nickel catalysts for C-N and C-C bond formation to introduce a wide range of substituents onto the aromatic ring.

C-H Activation: Investigating transition-metal catalyzed C-H activation as a more direct and atom-economical method for functionalizing the phenyl ring.

Asymmetric Catalysis: Developing chiral catalysts to synthesize enantiomerically pure derivatives, which is crucial for understanding structure-activity relationships in biological systems. mdpi.com

The following table outlines potential catalytic systems for the derivatization of the target compound.

| Derivatization Reaction | Catalytic System | Potential Functional Groups Introduced |

| Buchwald-Hartwig Amination | Palladium-based catalysts with specialized phosphine (B1218219) ligands. | Aryl, heteroaryl, and alkyl amines at the amino position. |

| Suzuki-Miyaura Coupling | Palladium catalysts with boronic acids/esters. | Aryl and vinyl groups on the phenyl ring. |

| Sonogashira Coupling | Palladium and copper co-catalysts with terminal alkynes. | Alkynyl groups on the phenyl ring. |

| Directed C-H Functionalization | Rhodium or ruthenium catalysts with directing groups. | Alkyl or aryl groups at specific positions on the phenyl ring. |

Integration of Advanced In Situ Analytical Techniques for Reaction Monitoring

To optimize reaction conditions and gain a deeper understanding of reaction mechanisms, the integration of advanced in situ analytical techniques is essential. These techniques allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sampling and offline analysis.

Spectroscopic Methods: Utilizing techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy to track changes in molecular vibrations and chemical environments during a reaction. researchgate.net

Mass Spectrometry: Employing techniques like reaction monitoring mass spectrometry (RMS) to directly observe the mass-to-charge ratio of species in the reaction mixture.

Process Analytical Technology (PAT): Implementing PAT tools in a continuous flow or batch process to ensure consistent product quality and process efficiency.

| In Situ Analytical Technique | Information Provided | Applicability to Synthesis/Derivatization |

| FTIR/Raman Spectroscopy | Changes in functional groups, reaction kinetics. mdpi.com | Monitoring the conversion of starting materials and the formation of the pyrrolidinone ring or its derivatives. |

| Process NMR Spectroscopy | Structural information, quantification of reactants, intermediates, and products. | Detailed mechanistic studies and optimization of reaction parameters. |

| Online Mass Spectrometry | Identification of transient intermediates and byproducts. | Elucidating complex reaction pathways and identifying potential side reactions. |

Deeper Theoretical Understanding of Compound Reactivity and Selectivity

Computational chemistry and theoretical studies can provide invaluable insights into the electronic structure, reactivity, and selectivity of this compound. Future research in this area should aim to:

Density Functional Theory (DFT) Calculations: Using DFT to model the geometry, electronic properties, and reactivity of the molecule. beilstein-journals.org This can help predict the most likely sites for electrophilic and nucleophilic attack.

Reaction Mechanism Modeling: Simulating reaction pathways to understand the transition states and activation energies involved in synthetic and derivatization reactions. This can guide the rational design of catalysts and the optimization of reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of derivatives with their potential biological activity, aiding in the design of new compounds with desired properties.

Investigation of Regioisomeric Effects (e.g., Comparing this compound with 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one)

The relative positions of the amino and chloro substituents on the phenyl ring can significantly influence the physical, chemical, and biological properties of the molecule. A systematic investigation of these regioisomeric effects is a crucial area for future research.

By comparing the properties and reactivity of this compound with its regioisomer, 1-(4-Amino-2-chlorophenyl)pyrrolidin-2-one, researchers can gain a deeper understanding of how substituent placement affects:

Reactivity: The electronic effects of the amino and chloro groups will differ depending on their positions, influencing the nucleophilicity of the amino group and the susceptibility of the aromatic ring to electrophilic or nucleophilic substitution.

Conformation and Stereochemistry: The steric hindrance and electronic interactions between the substituents and the pyrrolidinone ring may lead to different preferred conformations, which could impact biological activity.

Biological Activity: The spatial arrangement of functional groups is critical for molecular recognition by biological targets. Comparing the biological profiles of the regioisomers could reveal important structure-activity relationships.

A comparative study of these regioisomers would provide valuable data for the rational design of new molecules with tailored properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of chloro-substituted benzaldehydes with amines or cyclization of intermediates. For example, analogous compounds (e.g., 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one) are synthesized via reductive amination or nucleophilic substitution under inert atmospheres (N₂/Ar) . Optimized conditions include using polar aprotic solvents (DMF, DMSO) at 80–100°C and catalysts like Pd/C for hydrogenation. Yield improvements (70–85%) are achieved by controlling stoichiometric ratios and reaction time .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use X-ray crystallography (e.g., SHELX software for refinement ) coupled with spectroscopic methods:

- NMR : Analyze ¹H/¹³C spectra for characteristic peaks (e.g., pyrrolidinone carbonyl at ~175 ppm, aromatic protons at 6.8–7.5 ppm) .

- IR : Confirm carbonyl stretching (~1680 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion ([M+H]⁺ at m/z ~210.66) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Limited solubility in water; use polar solvents (ethanol, ethyl acetate) for dissolution. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (e.g., C18 column, 0.1% TFA in acetonitrile/water) . Store at –20°C under inert gas to prevent oxidation of the amino group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-chloro substituent in biological activity?

- Methodological Answer : Design analogs with substituent variations (e.g., 4-fluoro, 4-bromo) and compare binding affinities using:

- Molecular docking : Target enzymes (e.g., kinases) with AutoDock Vina to assess halogen interactions .

- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MTT assay) to correlate electronic effects (Cl vs. F) with cytotoxicity . Chlorine’s electronegativity enhances π-π stacking and metabolic stability compared to methyl or hydrogen substituents .

Q. How should researchers address contradictions in reported biological activity data for pyrrolidin-2-one derivatives?

- Methodological Answer : Conduct meta-analysis of literature with attention to:

- Experimental variables : Cell line specificity (e.g., HeLa vs. MCF-7), assay protocols (e.g., serum concentration in culture media) .

- Data normalization : Use internal controls (e.g., cisplatin as a reference in cytotoxicity studies) .

- Statistical validation : Apply ANOVA with post-hoc tests to confirm significance thresholds (p < 0.05) across replicate experiments .

Q. What crystallographic strategies refine the 3D structure of this compound for target validation?

- Methodological Answer :

- Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) to obtain high-resolution (<1.0 Å) data .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Validate with R-factor convergence (<5%) .

- Visualization : CCDC Mercury to map electron density and confirm stereochemistry (e.g., R/S configuration at the pyrrolidinone ring) .

Methodological Tables

Table 1 : Comparative Substituent Effects on Binding Affinity

| Substituent (X) | Log P | IC₅₀ (μM) | Target Enzyme | Reference |

|---|---|---|---|---|

| 4-Cl | 2.1 | 12.3 | Kinase A | |

| 4-F | 1.8 | 18.7 | Kinase A | |

| 4-Br | 2.4 | 9.5 | Kinase A |

Table 2 : Optimized Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde + NH₂OH·HCl, EtOH, reflux | 75 | 95% |

| 2 | NaBH₄, THF, 0°C → RT | 82 | 98% |

| 3 | Cyclization (Ac₂O, 120°C) | 68 | 97% |

Key Considerations for Researchers

- Avoid unreliable sources : Prioritize data from PubChem, crystallographic databases (CCDC), and peer-reviewed journals over commercial platforms .

- Ethical compliance : Adhere to safety protocols (e.g., fume hood use for volatile intermediates) and regulatory guidelines for non-FDA-approved compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。